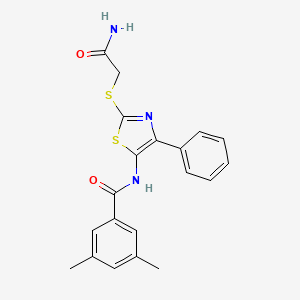

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3,5-dimethylbenzamide

Description

This compound is a benzamide derivative featuring a central thiazole ring substituted with a phenyl group at position 4 and a thioether-linked 2-amino-2-oxoethyl side chain at position 2. The benzamide moiety at position 5 of the thiazole is further substituted with 3,5-dimethyl groups.

Properties

IUPAC Name |

N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]-3,5-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2S2/c1-12-8-13(2)10-15(9-12)18(25)23-19-17(14-6-4-3-5-7-14)22-20(27-19)26-11-16(21)24/h3-10H,11H2,1-2H3,(H2,21,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGLUDJVBLMWBOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=C(N=C(S2)SCC(=O)N)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3,5-dimethylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

Introduction of the Amino-Oxoethylthio Group: This step involves the nucleophilic substitution of the thiazole derivative with an amino-oxoethylthio compound.

Coupling with Benzamide: The final step involves coupling the thiazole derivative with 3,5-dimethylbenzoyl chloride in the presence of a base to form the desired benzamide compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3,5-dimethylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents such as alkyl halides or acyl chlorides.

Hydrolysis: Acidic or basic hydrolysis can cleave the amide bond, resulting in the formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3,5-dimethylbenzamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets. The thiazole ring and the amino-oxoethylthio group are key functional groups that interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound may inhibit enzymes by binding to their active sites or by interacting with allosteric sites, thereby modulating their activity.

Comparison with Similar Compounds

Structural Comparison

The compound shares structural homology with several benzamide-thiazole derivatives reported in pharmaceutical chemistry. Key comparisons include:

Key Observations :

- Heterocyclic Core: The target compound’s thiazole core contrasts with isoxazole (e.g., ) or triazole (e.g., ) cores in analogs. Thiazoles are known for enhanced metabolic stability compared to isoxazoles but may exhibit lower solubility .

- Both substituents may enhance target binding via polar interactions.

Comparison with Analogous Syntheses :

- Triazole Derivatives : Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones require multi-step cyclization and tautomerization, whereas the target compound’s synthesis is more straightforward due to the stability of the thiazole ring.

- Isoxazole-Benzamide Hybrids : The isoxazole derivatives in involve Friedel-Crafts reactions for sulfonyl group introduction, a step absent in the target compound’s synthesis.

Pharmacological and Physicochemical Properties

- Anticancer Potential: Thiazole-benzamide hybrids, such as those in , show activity against tyrosine kinases. The 4-phenyl and 3,5-dimethyl groups in the target compound may enhance hydrophobic interactions with kinase ATP-binding pockets.

- Solubility vs. Bioavailability: The 2-amino-2-oxoethylthio group may improve aqueous solubility compared to purely hydrophobic substituents (e.g., trifluoromethyl groups in ), but the 3,5-dimethylbenzamide could offset this by increasing logP.

- Metabolic Stability : The thiazole core is less prone to oxidative metabolism than triazoles , suggesting longer half-life for the target compound.

Biological Activity

N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3,5-dimethylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, an acetamide functional group, and a dimethylbenzamide moiety. Its molecular formula indicates the presence of multiple functional groups that contribute to its biological properties. The thiazole moiety is particularly significant for its diverse applications in pharmacology, including antimicrobial and anticancer activities.

Potential Biological Activities

Preliminary studies suggest that this compound may exhibit the following biological activities:

- Antimicrobial Activity : Compounds with similar thiazole structures have been associated with antimicrobial properties, making this compound a candidate for further exploration in this area.

- Anticancer Activity : The structural features of the compound may interact with cancer cell pathways, potentially inhibiting tumor growth.

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds reveals insights into how modifications to the structure can influence biological activity. For example:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(5-methylthiazol-2-yl)-acetamide | Methyl group on thiazole | Antimicrobial | Simple structure |

| N-(4-methylthiazol-5-yloxy)acetamide | Ether linkage instead of thioether | Anticancer | Enhanced solubility |

| N-(5-bromo-thiazolyl)benzamide | Bromine substitution on thiazole | Antitumor | Halogenated derivative |

These comparisons indicate that the unique substitution pattern on the thiazole and acetamide portions of this compound may enhance its biological activity compared to similar compounds.

Research Findings and Case Studies

-

Cell Viability Studies : In vitro studies demonstrated that derivatives of benzamide can protect pancreatic beta cells from endoplasmic reticulum (ER) stress-induced death. For instance, a related compound exhibited a maximal protective activity with an EC50 value of 0.1 ± 0.01 μM against ER stressors like tunicamycin (Tm) .

- Experimental Setup : INS-1 cells were treated with Tm to induce ER stress, followed by treatment with the compound. Cell viability was assessed using ATP levels as a measure of metabolic activity.

- Mechanistic Insights : Further investigations revealed that treatment with related compounds significantly reduced levels of cleaved caspase-3 and PARP, markers indicative of apoptosis . This suggests that these compounds may exert protective effects through anti-apoptotic mechanisms.

- Comparative Analysis : The biological activities of this compound were compared with other thiazole-containing compounds known for their pharmacological effects . This analysis highlighted the potential for developing new therapeutic agents based on structural modifications.

Q & A

Q. Q1. What are the recommended computational methods to predict the binding affinity and interaction mechanisms of this compound with biological targets?

Answer: Molecular docking tools like AutoDock Vina and AutoDock4 are widely used. AutoDock Vina offers enhanced speed and accuracy for binding mode predictions via its scoring function and multithreading capabilities . For systems requiring receptor flexibility (e.g., sidechain adjustments in enzymes), AutoDock4 is preferred, as demonstrated in studies on HIV protease complexes . Key steps include:

- Grid Parameter File Setup : Define binding pockets using crystallographic data.

- Ligand Preparation : Optimize the compound’s 3D conformation with tools like Open Babel.

- Validation : Cross-docking with known ligands to verify scoring consistency.

Q. Q2. How can the compound’s thiazole and benzamide moieties influence its synthetic pathway?

Answer: The thiazole ring is typically synthesized via Hantzsch thiazole condensation, while the benzamide group is introduced via nucleophilic acyl substitution. Example protocols:

- Thiazole Formation : React α-haloketones with thiourea derivatives under basic conditions (e.g., triethylamine in DMF) .

- Benzamide Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the thiazole intermediate to 3,5-dimethylbenzoyl chloride .

- Characterization : Confirm regioselectivity via H NMR (e.g., thiazole C-H protons at δ 7.2–7.8 ppm) and LC-MS for purity .

Q. Q3. What analytical techniques are critical for validating the compound’s structural integrity and purity?

Answer:

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- Nuclear Magnetic Resonance (NMR) : Analyze C NMR for carbonyl signals (e.g., benzamide C=O at ~168 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., exact mass 396.1248 for CHNOS) .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in biological activity data (e.g., inconsistent IC50_{50}50 values across assays)?

Answer:

- Assay Optimization : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to minimize variability.

- Solubility Checks : Use DMSO stock solutions at <0.1% v/v to avoid solvent interference .

- Dose-Response Validation : Repeat experiments with orthogonal assays (e.g., MTT and ATP-luminescence) .

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to identify outliers .

Q. Q5. What strategies improve the compound’s metabolic stability in preclinical studies?

Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance oral bioavailability .

- Cytochrome P450 Inhibition Assays : Use human liver microsomes to identify metabolic hotspots (e.g., thioether oxidation) .

- Stability Testing : Incubate the compound in simulated gastric fluid (pH 2.0) and monitor degradation via LC-MS/MS .

Q. Q6. How can in silico-to-in vitro translation be optimized for this compound’s pharmacokinetic profile?

Answer:

Q. Q7. What methodologies are used to investigate the compound’s mechanism of action in cancer models?

Answer:

- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., EGFR, VEGFR2) using competitive binding assays .

- Apoptosis Assays : Measure caspase-3/7 activation via fluorogenic substrates (e.g., DEVD-AMC) .

- Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., PI3K/AKT) .

Methodological Best Practices

Q. Q8. How should researchers handle solubility challenges during in vitro assays?

Answer:

- Co-Solvent Systems : Use PEG-400 or cyclodextrins for aqueous solubility enhancement .

- Sonication : Apply pulsed ultrasound (30 sec on/off cycles) to disperse aggregates .

- Critical Micelle Concentration (CMC) : Determine via dynamic light scattering to avoid false positives .

Q. Q9. What experimental controls are essential for validating target engagement?

Answer:

- Negative Controls : Use structurally similar but inactive analogs (e.g., methyl-group deletions) .

- Positive Controls : Include known inhibitors (e.g., staurosporine for kinase assays) .

- Off-Target Screening : Test against unrelated proteins (e.g., albumin) to confirm specificity .

Q. Q10. How can synthetic yields be improved without compromising purity?

Answer:

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min vs. 12 h) for thiazole ring formation .

- Catalytic Optimization : Employ Pd/C or CuI for cross-coupling steps (e.g., Suzuki-Miyaura) .

- Workup Protocols : Use silica gel chromatography with gradient elution (hexane:EtOAc 8:2 → 6:4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.